1,2-Thiazetidine 1,2-Thiazetidine
Brand Name: Vulcanchem
CAS No.: 287-34-3
VCID: VC19772604
InChI: InChI=1S/C2H5NS/c1-2-4-3-1/h3H,1-2H2
SMILES:
Molecular Formula: C2H5NS
Molecular Weight: 75.14 g/mol

1,2-Thiazetidine

CAS No.: 287-34-3

Cat. No.: VC19772604

Molecular Formula: C2H5NS

Molecular Weight: 75.14 g/mol

* For research use only. Not for human or veterinary use.

1,2-Thiazetidine - 287-34-3

Specification

CAS No. 287-34-3
Molecular Formula C2H5NS
Molecular Weight 75.14 g/mol
IUPAC Name thiazetidine
Standard InChI InChI=1S/C2H5NS/c1-2-4-3-1/h3H,1-2H2
Standard InChI Key MNFSSEUNEZGWRS-UHFFFAOYSA-N
Canonical SMILES C1CSN1

Introduction

Structural and Molecular Properties

1,2-Thiazetidine belongs to the class of azetidines, characterized by a four-membered ring system. The incorporation of sulfur and nitrogen atoms introduces both electronic and steric strain, which influences its reactivity. The 1,1-dioxide derivative, where the sulfur atom is oxidized to a sulfonyl group (SO₂), adopts a planar configuration that enhances electrophilicity at the sulfur center.

Molecular Characterization

Key molecular properties of 1,2-thiazetidine 1,1-dioxide include:

PropertyValueSource
IUPAC Namethiazetidine 1,1-dioxidePubChem
Molecular FormulaC₂H₅NO₂SPubChem
Molecular Weight107.13 g/molPubChem
CAS Number34817-61-3PubChem
SMILESC1CS(=O)(=O)N1PubChem

The sulfonyl group in the 1,1-dioxide derivative stabilizes the ring through resonance, while the nitrogen atom retains basicity, enabling participation in hydrogen bonding and nucleophilic reactions .

Synthetic Methodologies

Preparation of 1,2-Thiazetidine 1,1-Dioxide

A robust synthetic route involves the oxidation of thietane derivatives. For example, catalytic tungsten trioxide (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) at 0–10°C yield the sulfonyl group. Alternative methods include:

  • Cycloaddition Reactions: Phenylsulfene reacts with benzylidenemethylamines to form the thiazetidine ring via [2+2] cycloaddition .

  • Chlorination and Ring Closure: UV-induced chlorination of thiete 1,1-dioxide in carbon tetrachloride produces 3-chloro intermediates, which undergo ammonolysis to yield the target compound .

Functionalization Strategies

Derivatization of the thiazetidine core often targets the 3- and 4-positions. Alkylation of β-sultam-3-acetic acid ester with bromoacetates yields diacetates, which are further transformed into phenylthio esters (e.g., 11) using thiophenol . Rearrangement of these intermediates with lithium bis(trimethylsilyl)amide generates thiazinanone derivatives (e.g., 12) in >90% yield, demonstrating the compound’s versatility as a synthetic building block .

Chemical Reactivity and Transformations

Nucleophilic Substitution

The sulfonyl group activates the ring toward nucleophilic attack. For instance, amines and alcohols displace the sulfonate moiety under basic conditions, yielding substituted sulfonamides or ethers. Stereochemical outcomes in 4-acylated derivatives are governed by steric effects, with axial substituents favoring specific diastereomers .

Rearrangement Reactions

A notable transformation involves the lithium-mediated rearrangement of phenylthio esters (11) to thiazinanones (12). This process proceeds via a thiophilic attack at the sulfur atom, followed by ring expansion to a six-membered thiazinanone structure . Computational studies suggest that electron-withdrawing groups at the 3-position accelerate this rearrangement by stabilizing transition states .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide or peracids oxidize the sulfonamide group to sulfonic acids, though over-oxidation can lead to ring cleavage.

  • Reduction: Lithium aluminum hydride reduces the sulfonyl group to sulfinic acid derivatives, albeit with modest yields due to competing side reactions.

Applications in Organic Synthesis

Building Blocks for β-Sultams

1,2-Thiazetidine 1,1-dioxide serves as a precursor to β-sultams, which are structural analogs of β-lactam antibiotics. For example, condensation with L-amino acid esters produces N-silylated β-sultam peptides, which exhibit enhanced stability against enzymatic degradation.

Thiazinanone Synthesis

The rearrangement of thiazetidine derivatives to thiazinanones (e.g., 12) provides access to six-membered heterocycles with applications in drug discovery. Thiazinanones have been explored as inhibitors of proteases and kinases due to their rigid conformation and hydrogen-bonding capacity .

Future Directions and Challenges

Stereochemical Control

Current synthetic routes often yield racemic mixtures, necessitating chiral auxiliaries or asymmetric catalysis to access enantiopure derivatives. Advances in organocatalysis or enzymatic resolution could address this limitation.

Biological Evaluation

While preliminary studies suggest antimicrobial and anti-inflammatory activity for thiazetidine derivatives, systematic in vivo evaluations are lacking. Priority areas include:

  • Toxicity Profiling: Assessing acute and chronic toxicity in model organisms.

  • Target Identification: Using proteomics and CRISPR screens to elucidate molecular targets.

Computational Design

Machine learning models trained on reaction databases (e.g., Reaxys) could predict novel derivatives with optimized reactivity or bioactivity. Molecular dynamics simulations may further clarify the role of ring strain in governing reaction pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator